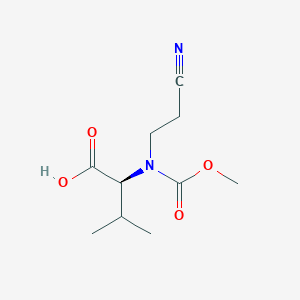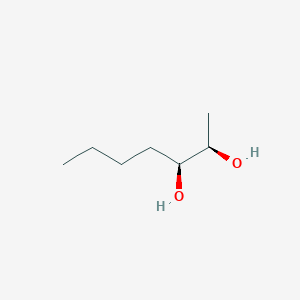
(2R,3S)-Heptane-2,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S)-Heptane-2,3-diol is a chiral diol with two hydroxyl groups attached to the second and third carbon atoms of a heptane chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-Heptane-2,3-diol can be achieved through several methods. One common approach involves the asymmetric reduction of heptane-2,3-dione using chiral catalysts or reagents. For example, the use of chiral borane complexes or oxazaborolidine catalysts can yield the desired diol with high enantiomeric purity.
Industrial Production Methods
Industrial production of this compound typically involves the use of biocatalysts or microbial fermentation processes. These methods leverage the stereoselectivity of enzymes to produce the diol in large quantities with high enantiomeric excess. The fermentation process often employs genetically engineered microorganisms that can efficiently convert substrates into the desired product.
化学反応の分析
Types of Reactions
(2R,3S)-Heptane-2,3-diol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form heptane-2,3-dione using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: Further reduction of the diol can yield heptane, especially under catalytic hydrogenation conditions.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like tosyl chloride (TsCl) or thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other chromium-based oxidants.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other hydrogenation catalysts.
Substitution: TsCl, SOCl2, or other halogenating agents.
Major Products
Oxidation: Heptane-2,3-dione.
Reduction: Heptane.
Substitution: Various substituted heptane derivatives depending on the reagent used.
科学的研究の応用
(2R,3S)-Heptane-2,3-diol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and as a substrate for enzyme-catalyzed reactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
作用機序
The mechanism by which (2R,3S)-Heptane-2,3-diol exerts its effects depends on the specific application. In enzymatic reactions, the diol interacts with the active site of the enzyme, leading to the formation of enzyme-substrate complexes. The stereochemistry of the diol plays a crucial role in determining the specificity and efficiency of these interactions.
類似化合物との比較
Similar Compounds
(2S,3R)-Heptane-2,3-diol: The enantiomer of (2R,3S)-Heptane-2,3-diol with opposite stereochemistry.
(2R,3R)-Heptane-2,3-diol: A diastereomer with different stereochemistry at the third carbon.
(2S,3S)-Heptane-2,3-diol: Another diastereomer with different stereochemistry at both the second and third carbons.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions in chemical and biological systems. This makes it a valuable compound for studying stereochemical effects and for use in the synthesis of enantiomerically pure products.
特性
CAS番号 |
202831-28-5 |
|---|---|
分子式 |
C7H16O2 |
分子量 |
132.20 g/mol |
IUPAC名 |
(2R,3S)-heptane-2,3-diol |
InChI |
InChI=1S/C7H16O2/c1-3-4-5-7(9)6(2)8/h6-9H,3-5H2,1-2H3/t6-,7+/m1/s1 |
InChIキー |
VUVZASHBYYMLRC-RQJHMYQMSA-N |
異性体SMILES |
CCCC[C@@H]([C@@H](C)O)O |
正規SMILES |
CCCCC(C(C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


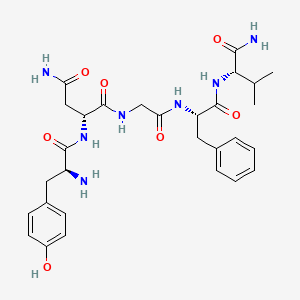
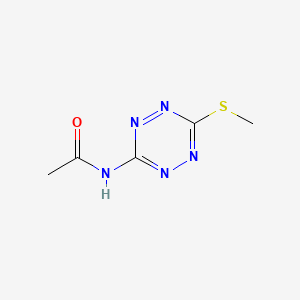
![Benzyl-{4-[2-(4-methanesulfonyl-phenyl)-4-m-tolyl-thiazol-5-yl]-pyridin-2-yl}-amine](/img/structure/B12573128.png)
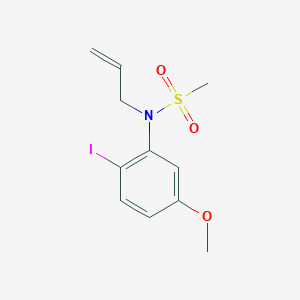
![2-[2-(4-Ethoxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide](/img/structure/B12573134.png)
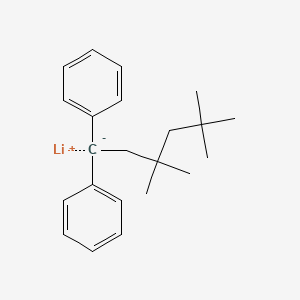
![4-Hydroxy-3-(3-methylbut-3-en-2-yl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B12573143.png)
![2-Methyl-5,5-bis[(3-methylbut-2-en-1-yl)oxy]pentan-2-ol](/img/structure/B12573144.png)
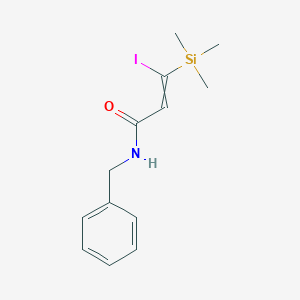
![6-(4-Methoxyphenyl)-3-(3-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12573165.png)
![8-[(2,2,2-Trifluoroethoxy)carbonyl]naphthalene-1-carboxylate](/img/structure/B12573168.png)
![2-[(3-Cyano-6-methyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B12573173.png)

